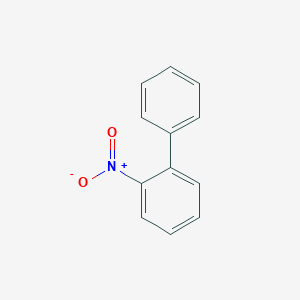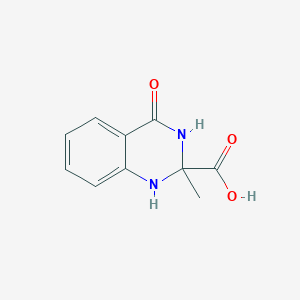
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and as a molecular scaffold for drug design.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. For example, some derivatives of the compound have been reported to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression and are involved in several diseases, including cancer.
Effets Biochimiques Et Physiologiques
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid and its derivatives have been reported to exhibit a wide range of biochemical and physiological effects. For example, some derivatives have been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and exhibit anticonvulsant activity. The compound has also been reported to have low toxicity and high selectivity towards specific molecular targets, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is its versatility as a molecular scaffold for drug design. Its simple synthesis method and wide range of biological activities make it an attractive starting point for the development of new drugs. However, the compound and its derivatives can be challenging to synthesize, and their biological activities can be highly dependent on the specific substitution pattern and stereochemistry of the molecule.
Orientations Futures
The potential applications of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid in pharmaceuticals and drug design are vast, and several future directions can be explored. One possible direction is the development of new derivatives with improved biological activities and selectivity towards specific molecular targets. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Finally, the use of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid as a molecular scaffold for the design of novel materials and catalysts can also be explored.
Conclusion
In conclusion, 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and as a molecular scaffold for drug design. Its simple synthesis method, wide range of biological activities, and low toxicity make it an attractive starting point for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid involves the condensation of anthranilic acid with an aldehyde or ketone in the presence of a suitable catalyst. Several methods have been reported for the synthesis of this compound, including the use of Lewis acids, Brønsted acids, and metal catalysts. The most commonly used method involves the reaction of anthranilic acid with cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing ethanol.
Applications De Recherche Scientifique
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals. It has been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has also been investigated for its potential as a molecular scaffold for drug design, with several derivatives being synthesized and evaluated for their biological activities.
Propriétés
Numéro CAS |
129768-69-0 |
|---|---|
Nom du produit |
2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxylic acid |
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
2-methyl-4-oxo-1,3-dihydroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-10(9(14)15)11-7-5-3-2-4-6(7)8(13)12-10/h2-5,11H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
QJAFYGIWXJBIRS-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
SMILES canonique |
CC1(NC2=CC=CC=C2C(=O)N1)C(=O)O |
Synonymes |
2-Quinazolinecarboxylic acid, 1,2,3,4-tetrahydro-2-methyl-4-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




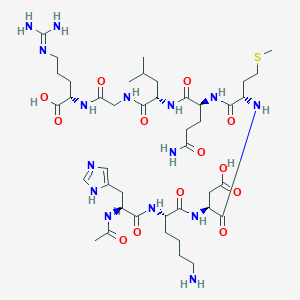

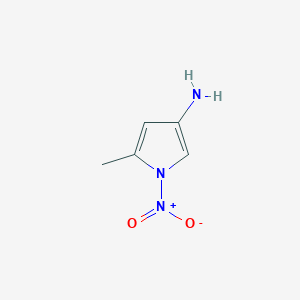
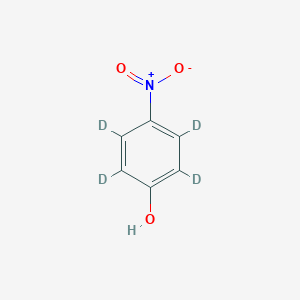



![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)


